REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1COCC1.C(O)(C)C.[Pd]>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][NH2:14])=[CH:15][CH:16]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(C#N)C=C1
|
Name
|
THF iso-propanol
|
Quantity
|
142 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)(C)O
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge the reaction mixture with nitrogen
|
Type
|
CUSTOM
|
Details
|
at 50 psi overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter the catalyst through Celite®
|
Type
|
WASH
|
Details
|
wash thoroughly with iso-propanol (100 mL) and THF (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the crude mixture by chromatography on silica gel eluting with DCM/2M ammonia in methanol (1:0 to 95:5 gradient over 30 min; 95:5 over 3 min; 95:5 to 9:1 gradient over 30 min and 9:1 over 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.364 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |